

Xenon-135 discovery and synthesis pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-135
Cat. No.: B1198187

[Get Quote](#)

An In-depth Technical Guide on the Discovery and Synthesis Pathways of **Xenon-135**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of **Xenon-135** (^{135}Xe), a pivotal isotope in nuclear science with significant implications for reactor physics and radioisotope production.

Discovery and Significance

Xenon, the elemental precursor to **Xenon-135**, was first identified in 1898 by Scottish chemist William Ramsay and English chemist Morris Travers, who isolated it from the residue of liquefied air.^{[1][2]} The profound impact of the specific isotope ^{135}Xe on nuclear chain reactions was not understood until the advent of the first nuclear reactors during the Manhattan Project.^{[1][3]} Scientists observed unexpected power fluctuations and shutdowns in the B Reactor at the Hanford Site, which was designed to produce plutonium. Physicist John Archibald Wheeler, along with Enrico Fermi, correctly hypothesized that a fission product with an exceptionally high neutron absorption cross-section was accumulating in the reactor, effectively "poisoning" the chain reaction. This "poison" was later confirmed to be ^{135}Xe . An unpublished paper by Chien-Shiung Wu experimentally verified that ^{135}Xe was the cause of these disruptions.^[4]

The discovery of ^{135}Xe as the most powerful known neutron absorber, or "nuclear poison," was a critical milestone in nuclear engineering.^{[4][5]} It underscored the necessity of understanding and controlling the buildup of certain fission products to ensure the stable operation of nuclear reactors. This phenomenon, termed "xenon poisoning," remains a crucial operational consideration in reactor design and control.^{[3][6]}

Synthesis Pathways of Xenon-135

Xenon-135 is synthesized in nuclear reactors primarily through two pathways: as a product of the beta decay of Iodine-135 and, to a lesser extent, directly from nuclear fission.

Primary Synthesis Pathway: Beta Decay of Iodine-135

The vast majority of ^{135}Xe , approximately 95%, is not a direct fission product but is formed from the radioactive decay of Iodine-135 (^{135}I).^{[7][8][9]} ^{135}I is itself a fission product, generated either directly from the fission of nuclear fuel like Uranium-235 (^{235}U) or from the rapid decay of Tellurium-135 (^{135}Te). The decay chain is as follows:

Due to the extremely short half-life of ^{135}Te (approximately 19 seconds), it is common to consider ^{135}I as a primary fission product for practical purposes.^{[7][10]} The subsequent beta decay of ^{135}I , which has a half-life of about 6.6 hours, yields ^{135}Xe .^{[7][9]} This delayed production mechanism is a key factor in the complex dynamics of reactor power, leading to the "iodine pit" or "xenon pit" phenomenon following a reduction in reactor power.^{[6][8]}

Secondary Synthesis Pathway: Direct Fission Yield

A smaller fraction of ^{135}Xe , typically around 5%, is produced directly from the fission of a heavy nucleus.^{[8][9]} For the thermal fission of ^{235}U , the direct fission product yield of ^{135}Xe is approximately 0.3%.^{[9][10]} Although this direct yield is a minor contributor to the total ^{135}Xe inventory, it is an immediate source of this potent neutron absorber.

Artificial Synthesis for Calibration Standards

In laboratory and industrial settings, ^{135}Xe reference standards are required for the calibration of sensitive detection equipment used in applications such as monitoring nuclear test treaties.^{[11][12]} These standards are not typically produced via fission but through alternative nuclear reactions. Two common methods include:

- Neutron Capture: Irradiation of isotopically enriched Xenon-134 (^{134}Xe) targets with neutrons leads to the formation of ^{135}Xe via the (n, γ) reaction.^{[11][12]}

- Photonuclear Reaction: High-energy photon irradiation of enriched Xenon-136 (^{136}Xe) targets can produce ^{135}Xe through a (γ , n) reaction.[11][12]

Quantitative Data Summary

The nuclear properties of ^{135}Xe and its precursors are critical for modeling reactor kinetics and for experimental design. The following tables summarize key quantitative data.

Table 1: Half-lives and Decay Modes

Isotope	Half-life	Decay Mode
Tellurium-135	~19 seconds	Beta Decay
Iodine-135	~6.6 hours[7][9]	Beta Decay
Xenon-135	~9.1 hours[7][8]	Beta Decay

Table 2: Fission Yields from Thermal Fission of Uranium-235

Fission Product	Fission Yield (%)	Pathway
Tellurium-135	~6.1%[10]	Indirect (precursor to ^{135}I)
Iodine-135	~6.3%[9]	Direct and from ^{135}Te decay
Xenon-135	~0.3%[9][10]	Direct
Total Mass 135 Chain	~6.6%[4][9]	-

Table 3: Nuclear Properties of **Xenon-135**

Property	Value	Significance
Thermal Neutron Absorption Cross-section	~2.6 - 3.0 million barns[4][7][9]	Extremely high; makes it the most significant neutron poison in reactors.

Experimental Protocols

The detection and quantification of ^{135}Xe and its precursor, ^{135}I , are essential for reactor monitoring and research.

Gamma Spectroscopy for Detection and Quantification

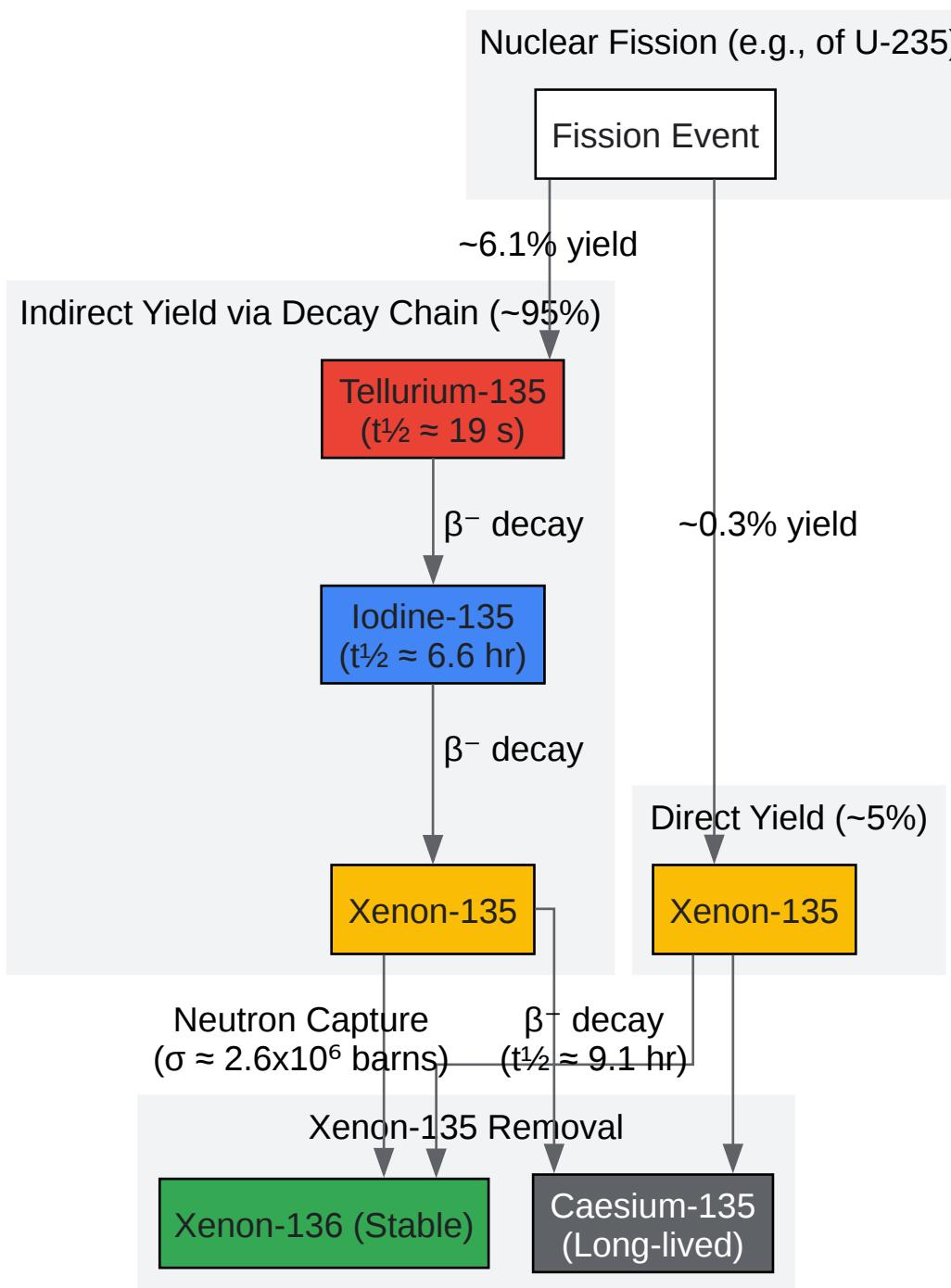
A primary method for the direct, non-invasive observation of ^{135}Xe and ^{135}I is gamma spectroscopy.[13][14] This technique relies on detecting the characteristic gamma rays emitted during their radioactive decay.

- ^{135}Xe Detection: The gamma emission at approximately 250 keV (specifically 249.8 keV) is used to identify and quantify ^{135}Xe .[13][14]
- ^{135}I Detection: The gamma emission at approximately 1260 keV (specifically 1260.5 keV) is used to monitor the concentration of its precursor, ^{135}I .[13][14]

Methodology:

- A high-purity germanium (HPGe) detector is placed in a location with a clear line of sight to the source of the fission products (e.g., an irradiation channel in a reactor).[14]
- Gamma-ray spectra are collected over time, particularly after reactor shutdown, to observe the dynamic changes in the concentrations of ^{135}I and ^{135}Xe .[13]
- The spectra are binned into time intervals (e.g., 60 minutes) to accumulate sufficient counts under the photopeaks of interest.[13][14]
- By analyzing the count rates of the 250 keV and 1260 keV peaks over time, the transient equilibrium behavior, known as the "xenon pit," can be directly observed.[13]
- To convert count rates to absolute population estimates, the detector's efficiency must be calibrated for the specific geometry and energy of the gamma rays.

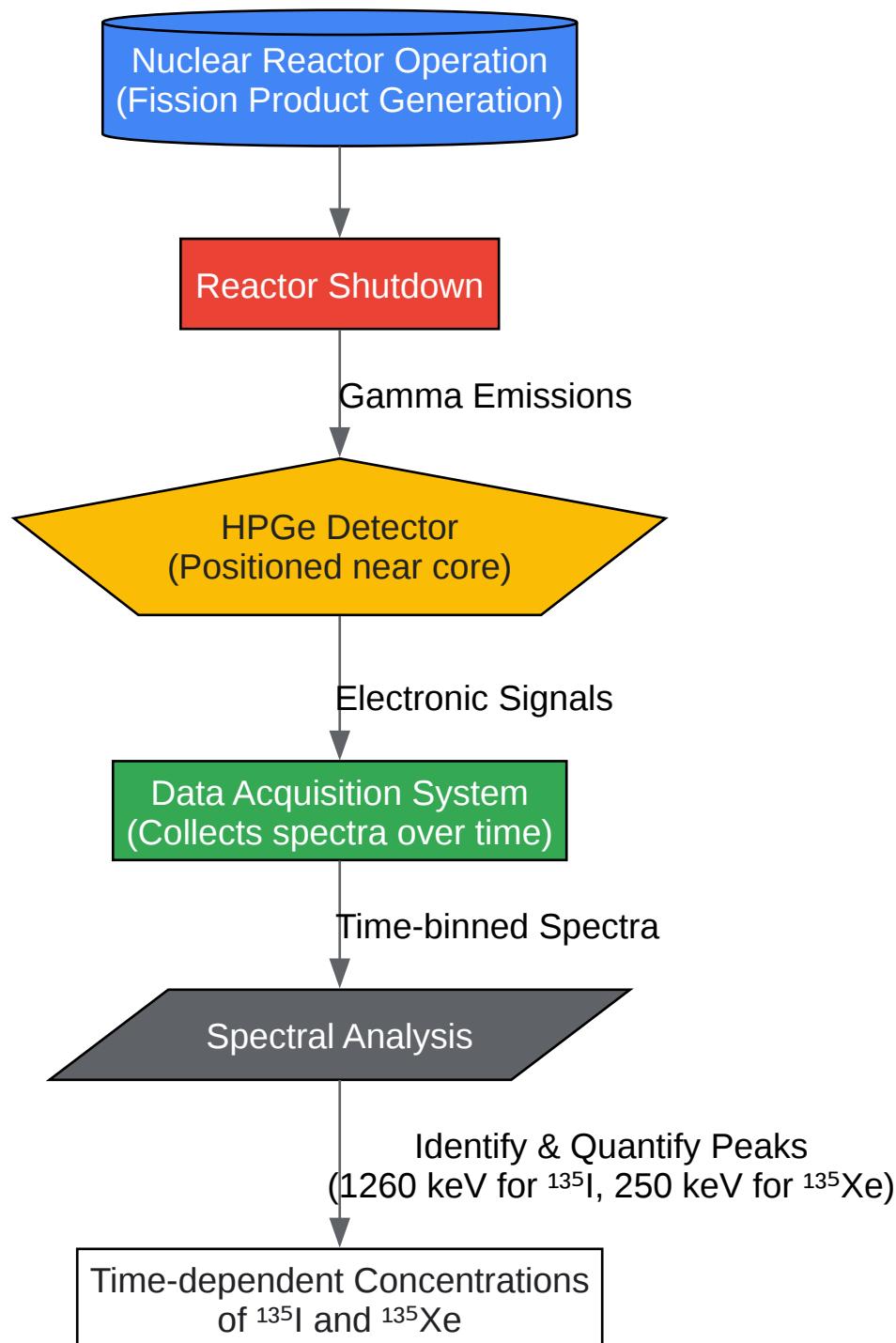
Radiochemical Separation and Production of Standards


For applications requiring pure samples of ^{135}Xe , such as for the creation of calibration standards, radiochemical separation techniques are employed.[12][15]

Methodology for Production from Californium-252 Fission:

- Source: A source of Californium-252 (^{252}Cf), which undergoes spontaneous fission, is used to generate a mixture of fission products, including ^{135}Xe and its precursors.[12][15]
- Collection: The gaseous fission products are collected from the ^{252}Cf source. One method involves allowing the gases to accumulate in a stagnant volume and then purging them with helium.[15]
- Separation and Purification: The collected gas mixture is passed through a series of traps to separate xenon from other gases and its iodine precursor. This can involve cryogenic charcoal traps and gas chromatography.[15] The separated ^{135}Xe is then transferred to a storage cylinder.
- Purity Analysis: The purity of the final ^{135}Xe sample is verified using gamma-ray detectors to ensure it is free from contamination by other radioactive isotopes.[15]

Visualizations


Synthesis Pathways of Xenon-135

[Click to download full resolution via product page](#)

Caption: Synthesis and removal pathways for **Xenon-135** in a nuclear reactor.

Experimental Workflow for Gamma Spectroscopy Detection

[Click to download full resolution via product page](#)

Caption: Workflow for detecting I-135 and Xe-135 via gamma spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. akela-p.com [akela-p.com]
- 2. Xenon | Xe (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xenon - Wikipedia [en.wikipedia.org]
- 4. Xenon-135 - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Iodine pit - Wikipedia [en.wikipedia.org]
- 7. nuclear-power.com [nuclear-power.com]
- 8. Xenon-135 Reactor Poisoning [large.stanford.edu]
- 9. canteach.candu.org [canteach.candu.org]
- 10. Production and Removal of Xenon-135 - h1019v2_59 [nuclearpowertraining.tpub.com]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. researchgate.net [researchgate.net]
- 13. epj-conferences.org [epj-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- To cite this document: BenchChem. [Xenon-135 discovery and synthesis pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198187#xenon-135-discovery-and-synthesis-pathways>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com